N-(4-fluorobenzyl)-3-methoxy-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-[(4-fluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-fluorobenzylamine with 3-methoxy-1-methyl-1H-pyrazole-4-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-[(4-fluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar fluorophenyl group but differs in the presence of a thiazole ring instead of a pyrazole ring.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group and a pyrazole ring but has different substituents on the pyrazole ring.
Uniqueness
N-[(4-fluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1856020-41-1 |
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Molecular Formula |
C12H14FN3O |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-methoxy-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H14FN3O/c1-16-8-11(12(15-16)17-2)14-7-9-3-5-10(13)6-4-9/h3-6,8,14H,7H2,1-2H3 |
InChI Key |
OBWLWHYXEMLCRA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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